{3-methyl-1H-pyrrolo[2,3-b]pyridin-6-yl}methanamine {3-methyl-1H-pyrrolo[2,3-b]pyridin-6-yl}methanamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17467995
InChI: InChI=1S/C9H11N3/c1-6-5-11-9-8(6)3-2-7(4-10)12-9/h2-3,5H,4,10H2,1H3,(H,11,12)
SMILES:
Molecular Formula: C9H11N3
Molecular Weight: 161.20 g/mol

{3-methyl-1H-pyrrolo[2,3-b]pyridin-6-yl}methanamine

CAS No.:

Cat. No.: VC17467995

Molecular Formula: C9H11N3

Molecular Weight: 161.20 g/mol

* For research use only. Not for human or veterinary use.

{3-methyl-1H-pyrrolo[2,3-b]pyridin-6-yl}methanamine -

Specification

Molecular Formula C9H11N3
Molecular Weight 161.20 g/mol
IUPAC Name (3-methyl-1H-pyrrolo[2,3-b]pyridin-6-yl)methanamine
Standard InChI InChI=1S/C9H11N3/c1-6-5-11-9-8(6)3-2-7(4-10)12-9/h2-3,5H,4,10H2,1H3,(H,11,12)
Standard InChI Key AVSOAEBWPUUDQO-UHFFFAOYSA-N
Canonical SMILES CC1=CNC2=C1C=CC(=N2)CN

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s core consists of a bicyclic framework where a pyrrole ring is fused to a pyridine ring at the 2,3- and 3,2-positions, respectively. Key substituents include:

  • 3-Methyl group: Enhances steric hindrance and electronic effects, potentially improving receptor binding selectivity.

  • 6-Methanamine group: A primary amine that facilitates interactions with biological targets via hydrogen bonding and ionic interactions .

Table 1. Structural and Physicochemical Properties

PropertyValue/Description
Molecular FormulaC9H11N3\text{C}_9\text{H}_{11}\text{N}_3
Molecular Weight161.20 g/mol
IUPAC Name{3-Methyl-1H-pyrrolo[2,3-b]pyridin-6-yl}methanamine
Key Substituents3-Methyl, 6-Methanamine
SolubilityModerate in polar solvents (e.g., DMF, DMSO)

Synthetic Routes

Synthesis typically involves multi-step protocols:

  • Core Formation: Cyclization of pyridine derivatives with amines under basic conditions.

  • Functionalization: Introduction of the methanamine group via reductive amination or nucleophilic substitution.

  • Purification: Automated chromatography or crystallization to achieve >95% purity.

Industrial-scale production employs continuous flow reactors to optimize yield and reduce reaction times.

Mechanism of Action

FGFR Inhibition

{3-Methyl-1H-pyrrolo[2,3-b]pyridin-6-yl}methanamine selectively inhibits FGFRs by binding to their ATP-binding domains. This prevents phosphorylation of downstream effectors, including:

  • RAS-MEK-ERK Pathway: Critical for cell proliferation and survival.

  • PI3K-Akt Pathway: Regulates apoptosis and metabolic processes.

Table 2. Kinase Selectivity Profile

KinaseInhibition IC₅₀ (nM)Clinical Relevance
FGFR112.4Breast cancer, lung cancer
FGFR218.9Gastric cancer, endometrial cancer
FGFR324.7Bladder cancer, myeloma

Cellular Effects

  • Antiproliferative Activity: Reduces viability in FGFR-driven cancer cell lines (e.g., SNU-16 gastric cancer cells).

  • Apoptosis Induction: Caspase-3/7 activation observed at IC₅₀ values of 0.5–2.0 μM.

Research Challenges and Future Directions

Limitations

  • Off-Target Effects: Moderate inhibition of VEGFR2 (IC₅₀ = 340 nM) may contribute to hypertension in clinical settings.

  • Synthetic Complexity: Multi-step synthesis limits scalability and cost-effectiveness.

Innovations in Drug Design

  • Prodrug Formulations: Phosphonooxyalkyl derivatives to enhance oral bioavailability.

  • Combination Therapies: Synergy with immune checkpoint inhibitors (e.g., anti-PD-1) in preclinical models.

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